molecular formula C12H11ClO2 B1584144 5-(4-Chlorophenyl)cyclohexane-1,3-dione CAS No. 27463-38-3

5-(4-Chlorophenyl)cyclohexane-1,3-dione

Cat. No.: B1584144
CAS No.: 27463-38-3
M. Wt: 222.67 g/mol
InChI Key: MAFYKXZPGMHTIA-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)cyclohexane-1,3-dione is a useful research compound. Its molecular formula is C12H11ClO2 and its molecular weight is 222.67 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Structure Analysis

5-(4-Chlorophenyl)cyclohexane-1,3-dione and its derivatives are important in the synthesis of various organic molecules, including heterocycles and natural products. Their structures have been explored in depth through various spectroscopic methods, providing insight into their chemical properties and potential applications in material science. For instance, research has shown the utility of these compounds in synthesizing spiro and spiroketal compounds, highlighting their role as intermediates in complex chemical reactions (Hossain et al., 2020).

Biological and Medicinal Applications

These derivatives have been studied for their wide range of biological activities, including antimicrobial and anticancer properties. The synthesis of cyclohexane-1,3-dione derivatives and their evaluation for antimicrobial and breast cancer activity have been a focus of recent research (Chinnamanayakar et al., 2019). Such studies underscore the potential therapeutic applications of these compounds in treating various diseases.

Material Science and Industrial Applications

In the field of material science and industrial chemistry, these compounds have found applications as stabilizers for different materials. For example, certain cyclohexane-1,3-dione derivatives have been used as stabilizers for double-base propellant, demonstrating their utility in more specialized industrial contexts (Soliman & El-damaty, 1984).

Spectrophotometry and Analytical Chemistry

These compounds also play a role in analytical chemistry, particularly in spectrophotometry for the determination of certain ions. For instance, research has shown the use of cyclohexane-1,3-dione bisthiosemicarbazone monohydrochloride in the spectrophotometric determination of trace amounts of chlorate, highlighting their role in sensitive analytical procedures (Ceba, Leyva, & Nevado, 1978).

Properties

IUPAC Name

5-(4-chlorophenyl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO2/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-4,9H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFYKXZPGMHTIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)CC1=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352571
Record name 5-(4-chlorophenyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27463-38-3
Record name 5-(4-chlorophenyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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